4-(4-Chloro-2-methoxyphenyl)-2-cyanophenol
Overview
Description
4-(4-Chloro-2-methoxyphenyl)-2-cyanophenol is an organic compound characterized by a phenolic structure with a chloro and methoxy substituent on one benzene ring and a cyano group on another
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chloro-2-methoxyphenyl)-2-cyanophenol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methoxybenzaldehyde and 2-cyanophenol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: The 4-chloro-2-methoxybenzaldehyde undergoes a nucleophilic aromatic substitution with 2-cyanophenol, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction completion.
Optimized Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The chloro and methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(4-Chloro-2-methoxyphenyl)-2-cyanophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-methoxyphenyl)-2-cyanophenol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It may affect pathways related to cell growth, apoptosis, or signal transduction, depending on its specific structure and functional groups.
Comparison with Similar Compounds
4-Chloro-2-methoxyphenol: Shares the chloro and methoxy substituents but lacks the cyano group.
4-Chloro-2-methoxybenzyl alcohol: Similar structure but with a hydroxyl group instead of a cyano group.
4-Chloro-2-methoxyphenoxyacetic acid: Contains a similar aromatic ring structure with different functional groups.
Uniqueness: 4-(4-Chloro-2-methoxyphenyl)-2-cyanophenol is unique due to the presence of both the cyano and phenolic groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
5-(4-chloro-2-methoxyphenyl)-2-hydroxybenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c1-18-14-7-11(15)3-4-12(14)9-2-5-13(17)10(6-9)8-16/h2-7,17H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJYENZHFMBNNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684884 | |
Record name | 4'-Chloro-4-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261891-71-7 | |
Record name | [1,1′-Biphenyl]-3-carbonitrile, 4′-chloro-4-hydroxy-2′-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261891-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Chloro-4-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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